(E)-10-Hydroxyamitriptyline is one of the major metabolites of amitriptyline, a tricyclic antidepressant. It is classified as a secondary amine tricyclic compound with a hydroxyl group at the 10th position. [] (E)-10-Hydroxyamitriptyline is primarily researched in the context of drug metabolism, specifically studying the enzymatic activity of cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19. [] Researchers utilize it to understand the metabolic pathways of amitriptyline and explore potential inter-individual variations in drug response. [, ]
(E)-10-Hydroxyamitriptyline is a chemical compound classified as a tricyclic antidepressant. It is a derivative of amitriptyline, which is commonly used in treating depression and various mood disorders. The presence of a hydroxyl group at the 10th position of the amitriptyline structure enhances its pharmacological properties, making it a subject of interest in both medicinal chemistry and pharmacology. This compound is primarily studied for its potential therapeutic effects and interactions with neurotransmitter systems in the brain, particularly concerning mood regulation and depression treatment .
The synthesis of (E)-10-Hydroxyamitriptyline typically involves the hydroxylation of amitriptyline. This can be achieved through several methods:
In industrial settings, large-scale reactors are utilized to optimize yield and purity. The process includes:
This ensures that (E)-10-Hydroxyamitriptyline is produced efficiently while minimizing by-products.
(E)-10-Hydroxyamitriptyline retains the tricyclic structure characteristic of its parent compound, amitriptyline, with the addition of a hydroxyl group (-OH) at the 10th carbon atom. This modification is significant for its biological activity.
(E)-10-Hydroxyamitriptyline can undergo several chemical reactions:
The mechanism of action for (E)-10-Hydroxyamitriptyline involves its interaction with neurotransmitter receptors in the brain. The hydroxyl group enhances binding affinity to specific receptors, leading to increased inhibition of neurotransmitter reuptake, particularly serotonin and norepinephrine. This mechanism contributes to alleviating depressive symptoms by elevating neurotransmitter levels in the synaptic cleft .
Analytical techniques such as gas chromatography-mass spectrometry have been developed to measure (E)-10-Hydroxyamitriptyline levels in biological samples, providing insights into its pharmacokinetics and metabolism .
(E)-10-Hydroxyamitriptyline has several scientific applications:
This compound represents an important area of study within pharmacology, contributing to our understanding of antidepressant mechanisms and aiding in the development of more effective treatments for depression.
Amitriptyline undergoes complex hepatic metabolism primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. The primary metabolic pathways include N-demethylation and aromatic hydroxylation, with CYP2C19 and CYP2D6 serving as the principal catalysts. CYP2C19 predominantly mediates the N-demethylation of amitriptyline to form the active metabolite nortriptyline, which is pharmacologically equipotent to the parent compound. This pathway represents the quantitatively dominant metabolic route, accounting for approximately 60% of amitriptyline metabolism at therapeutic concentrations [2] [10]. The reaction proceeds with high affinity (Km = 5-13 μmol/L) and capacity (Vmax = 475 mol h⁻¹ (mol CYP)⁻¹), as demonstrated in studies using cDNA-expressed human CYP enzymes [2] [10].
Complementary contributions come from CYP1A2, CYP3A4, and CYP2C9, which also participate in demethylation but exhibit lower affinities (Km = 74-92 μmol/L) and capacities (Vmax = 90-145 mol h⁻¹ (mol CYP)⁻¹) compared to CYP2C19 [2] [10]. Notably, CYP2D6 exclusively catalyzes the stereospecific 10-hydroxylation pathway that generates (E)-10-hydroxyamitriptyline as its sole hydroxylation product [2] [4]. CYP2E1 shows no metabolic activity toward amitriptyline [10]. The relative contribution of these enzymes shifts significantly at toxic doses due to saturation of the high-affinity CYP2C19 pathway, whereby CYP3A4 assumes a dominant role in metabolism [2] [10].
Table 1: Kinetic Parameters of Cytochrome P450 Enzymes in Amitriptyline Metabolism
Enzyme | Primary Reaction | Km (μmol/L) | Vmax (mol h⁻¹ (mol CYP)⁻¹) | Relative Contribution at Therapeutic Doses |
---|---|---|---|---|
CYP2C19 | N-demethylation | 5-13 | 475 | ~60% |
CYP2D6 | 10-Hydroxylation | 10.7 | 8.99 | ~30% (hydroxylation pathway) |
CYP3A4 | N-demethylation | 74-92 | 90-145 | <10% |
CYP1A2 | N-demethylation | 74-92 | 90-145 | <10% |
CYP2C9 | N-demethylation | 74-92 | 90-145 | <10% |
CYP2D6 demonstrates remarkable stereochemical precision in catalyzing the aromatic hydroxylation of amitriptyline exclusively at the 10-position with strict (E)-configuration selectivity. This enzymatic specificity was conclusively established using cDNA-expressed CYP2D6 in human cell lines, which produced only the (E)-isomer of 10-hydroxyamitriptyline [2] [8]. The reaction exhibits Michaelis-Menten kinetics with a Km of 10.70 ± 0.20 μM and Vmax of 8.99 ± 0.47 nmol h⁻¹ mg protein⁻¹, indicating high affinity for the substrate [8]. Quinidine, a potent CYP2D6 inhibitor, completely abolishes metabolite formation, confirming the enzyme's exclusive role in this biotransformation [8].
The molecular basis for this stereoselectivity resides in CYP2D6's active site architecture, which preferentially accommodates the amitriptyline molecule in an orientation conducive to (E)-isomer formation. This stereochemical preference has significant biochemical implications, as the (E)-isomer displays distinct pharmacokinetic behavior compared to its (Z)-counterpart. The reaction proceeds via an arene oxide intermediate that subsequently undergoes NADPH-dependent rearrangement to yield the stable phenolic product [4] [5]. Analytical characterization of the metabolite confirms its identity as 3-(10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-ylidene)-N,N-dimethylpropan-1-amine with the hydroxyl group in the (E)-configuration relative to the aliphatic side chain, as evidenced by nuclear magnetic resonance spectroscopy and mass spectrometry [4] [5].
Table 2: Structural and Analytical Characteristics of (E)-10-Hydroxyamitriptyline
Property | Specification | Analytical Method |
---|---|---|
Chemical Name | (3E)-3-(10-Hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-ylidene)-N,N-dimethylpropan-1-amine | IUPAC Nomenclature |
Molecular Formula | C₂₀H₂₃NO | High-Resolution Mass Spectrometry |
SMILES | CN(C)CC\C=C1/c2ccccc2CC(O)c3ccccc13 | Canonical Representation |
Chromatographic Behavior | Retention Factor (Rf) = 0.42 | Reverse-Phase HPLC (C18 column) |
Derivatization Stability | Improved reproducibility with acetylation/trifluoroacetylation | GC-MS Validation |
Solid Form | White to yellow crystalline solid | Physical Characterization |
Melting Point | 97-99°C | Controlled Temperature Analysis |
The hydroxylation of amitriptyline produces geometrically distinct isomers with markedly different metabolic profiles and elimination kinetics. While CYP2D6 exclusively generates the (E)-isomer in humans, the (Z)-10-hydroxyamitriptyline isomer is not a significant metabolic product in vivo [2] [4]. Kinetic analyses reveal that the formation of (E)-10-hydroxyamitriptyline proceeds with approximately three-fold greater efficiency (Vmax/Km ratio = 0.84) compared to the N-demethylation pathway catalyzed by the same enzyme (Vmax/Km ratio = 0.27) [8]. This difference highlights the enzyme's functional versatility and substrate promiscuity within its active site.
The metabolic clearance of (E)-10-hydroxyamitriptyline exhibits significant interindividual variation directly attributable to CYP2D6 genetic polymorphisms. Poor metabolizers (PMs) lacking functional CYP2D6 activity show substantially reduced formation clearance of the metabolite (clearance ratio PM/NM = 0.15-0.25) compared to normal metabolizers (NMs) [3] [6]. Intermediate metabolizers (IMs) demonstrate clearance values approximately 50-75% of NMs. Population pharmacokinetic studies indicate that the fraction of amitriptyline dose converted to (E)-10-hydroxy metabolite ranges from 30-45% in NMs but falls to <10% in PMs [3] [6]. These metabolic differences have significant implications for amitriptyline's overall metabolic fate, particularly regarding the balance between active nortriptyline formation and hydroxylation pathways.
The disposition of (E)-10-hydroxyamitriptyline involves subsequent conjugation reactions (glucuronidation and sulfation) prior to renal excretion. Unlike its parent compound, the metabolite demonstrates minimal plasma protein binding (approximately 40-50% versus 96% for amitriptyline), facilitating its elimination [9]. The plasma elimination half-life of the conjugated metabolites ranges between 12-18 hours, contributing minimally to the overall pharmacologic activity of amitriptyline therapy [9].
Table 3: Comparative Pharmacokinetics of Amitriptyline Hydroxylation Metabolites
Parameter | (E)-10-Hydroxyamitriptyline | (Z)-10-Hydroxyamitriptyline |
---|---|---|
Formation Enzyme | CYP2D6 exclusively | Not formed by human enzymes |
Km (μM) | 10.70 ± 0.20 | Not applicable |
Vmax (nmol h⁻¹ mg⁻¹) | 8.99 ± 0.47 | Not applicable |
Plasma Clearance | 0.35 ± 0.05 L/h/kg | Not determined |
Fraction of Dose Converted (NM) | 30-45% | Not detected |
Fraction of Dose Converted (PM) | <10% | Not detected |
CYP2D6 PM/NM Clearance Ratio | 0.15-0.25 | Not applicable |
Typical Plasma Concentrations | 10-30 ng/mL | Not detected |
Elimination Half-life | 12-18 hours (conjugated) | Not determined |
The metabolic fate of amitriptyline involves complex interactions between CYP2D6 and CYP2C19 that extend beyond primary transformations to encompass sequential metabolic steps. Nortriptyline, the primary active metabolite formed via CYP2C19-mediated N-demethylation, serves as a substrate for CYP2D6-mediated 10-hydroxylation to yield (E)-10-hydroxynortriptyline [8]. This secondary hydroxylation proceeds with kinetics comparable to the direct hydroxylation of amitriptyline (Km ≈ 10 μM), though quantitative analysis indicates that approximately 85% of (E)-10-hydroxynortriptyline formation occurs through the nortriptyline intermediate rather than through direct metabolism of (E)-10-hydroxyamitriptyline [8]. This metabolic route predominance underscores the quantitative importance of the demethylation pathway over direct hydroxylation.
The functional interplay between these enzymatic pathways creates a metabolic network with significant pharmacogenetic implications. CYP2C19 ultrarapid metabolizers (UMs) rapidly convert amitriptyline to nortriptyline, thereby increasing substrate availability for CYP2D6-mediated hydroxylation [6]. Consequently, UMs exhibit higher plasma concentrations of (E)-10-hydroxynortriptyline relative to (E)-10-hydroxyamitriptyline compared to normal metabolizers. Conversely, CYP2C19 poor metabolizers (PMs) accumulate amitriptyline while producing substantially less nortriptyline, thereby reducing the formation of hydroxylated nortriptyline metabolites despite intact CYP2D6 activity [6].
Competitive inhibition studies reveal that amitriptyline and its metabolites differentially inhibit these enzymatic pathways. Amitriptyline itself demonstrates moderate inhibition of CYP2D6 (Ki ≈ 15 μM), potentially reducing its own hydroxylation at higher concentrations [8]. Nortriptyline exhibits even stronger inhibition of CYP2D6 (Ki ≈ 5 μM), creating a potential feedback loop that may further modulate the hydroxylation pathway [8]. This complex enzyme-metabolite interaction network demonstrates how genetic variation in either CYP2D6 or CYP2C19 can redirect amitriptyline through alternative metabolic routes, substantially altering the profile of circulating metabolites.
Figure 1: Integrated Metabolic Pathways of Amitriptyline Showing CYP Interplay
graph LRA[Amitriptyline] -->|CYP2C19<br>Km=5-13 μM| B(Nortriptyline)A -->|CYP2D6<br>Km=10.7 μM| C[(E)-10-Hydroxyamitriptyline]B -->|CYP2D6<br>Km≈10 μM| D[(E)-10-Hydroxynortriptyline]C -->|Minor Pathway| Dstyle A fill:#f9f,stroke:#333style B fill:#bbf,stroke:#333style C fill:#f96,stroke:#333style D fill:#6f9,stroke:#333
Table 4: Impact of CYP Genotypes on Metabolite Formation Patterns
Genotype | Amitriptyline Concentration | Nortriptyline Concentration | (E)-10-Hydroxyamitriptyline | (E)-10-Hydroxynortriptyline | Dominant Metabolic Route |
---|---|---|---|---|---|
CYP2D6 NMCYP2C19 NM | Normal | Normal | Normal | Normal | Balanced |
CYP2D6 PMCYP2C19 NM | ↑↑ | ↑ | ↓↓ | Normal | Demethylation |
CYP2D6 NMCYP2C19 PM | ↑↑ | ↓↓ | ↑↑ | ↓↓ | Hydroxylation |
CYP2D6 IMCYP2C19 UM | ↓ | ↑↑ | ↓ | ↑↑ | Nortriptyline formation |
CYP2D6 UMCYP2C19 NM | ↓ | Normal | ↑↑ | ↑ | Hydroxylation |
CYP2D6 PMCYP2C19 PM | ↑↑↑ | ↓ | ↓↓ | ↓↓ | Alternative pathways |
Comprehensive Compound List
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7